O-Desmethyl apixaban

Description

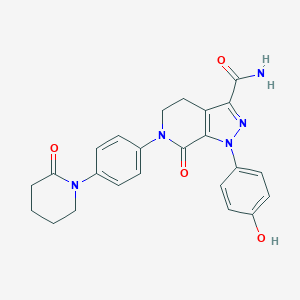

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O4/c25-23(32)21-19-12-14-28(16-6-4-15(5-7-16)27-13-2-1-3-20(27)31)24(33)22(19)29(26-21)17-8-10-18(30)11-9-17/h4-11,30H,1-3,12-14H2,(H2,25,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHLWAZFIGRAOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=C(C=C2)N3CCC4=C(C3=O)N(N=C4C(=O)N)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198415 | |

| Record name | O-Demethyl apixaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503612-76-8 | |

| Record name | 4,5,6,7-Tetrahydro-1-(4-hydroxyphenyl)-7-oxo-6-[4-(2-oxo-1-piperidinyl)phenyl]-1H-pyrazolo[3,4-c]pyridine-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503612-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Demethyl apixaban | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503612768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Demethyl apixaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-DEMETHYL APIXABAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ0XFQ18OA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

O-Desmethyl Apixaban: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Desmethyl apixaban (B1684502), the primary active metabolite of the direct Factor Xa inhibitor apixaban, is a critical compound for comprehensive pharmacokinetic and metabolic studies in drug development. This technical guide provides a detailed overview of a proposed synthetic route for O-Desmethyl apixaban, alongside established methodologies for its characterization. The document outlines experimental protocols for synthesis, purification, and analytical characterization using modern chromatographic and spectroscopic techniques. All quantitative data is presented in structured tables, and key processes are visualized through logical diagrams to facilitate understanding and replication by researchers in the field.

Introduction

Apixaban is an oral, direct, and highly selective inhibitor of coagulation Factor Xa, widely prescribed for the prevention and treatment of thromboembolic diseases.[] The biotransformation of apixaban in humans primarily occurs via oxidation, with O-demethylation of the p-methoxyphenyl moiety being a major metabolic pathway.[2] This process yields this compound (1-(4-hydroxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide), a pharmacologically active metabolite. The synthesis and characterization of this metabolite are essential for various aspects of drug development, including metabolite identification, safety assessment, and the development of analytical methods for pharmacokinetic studies.

This guide details a proposed synthetic pathway for this compound, leveraging established synthetic strategies for apixaban and its analogs. Furthermore, it provides a comprehensive overview of the analytical techniques and protocols required for the thorough characterization of the synthesized compound.

Proposed Synthesis of this compound

Proposed Synthetic Scheme

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Protected this compound Ester

-

To a solution of p-benzyloxyphenylhydrazine in a suitable aprotic solvent (e.g., dichloromethane (B109758) or toluene), add a base such as triethylamine (B128534) or diisopropylethylamine.

-

Cool the mixture to 0-5 °C.

-

Slowly add a solution of ethyl 2-chloro-2-(2-(4-(2-oxopiperidin-1-yl)phenyl)-3-oxobutanamido)acetate in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the protected this compound ester.

Step 2: Ammonolysis

-

Dissolve the protected this compound ester in a suitable solvent such as methanol (B129727) or ethanol.

-

Saturate the solution with ammonia (B1221849) gas at 0 °C, or use a solution of ammonia in methanol.

-

Transfer the solution to a sealed pressure vessel and heat to 80-100 °C for 12-24 hours.

-

Monitor the reaction by TLC or HPLC.

-

After completion, cool the reaction mixture and concentrate under reduced pressure.

-

The resulting crude protected this compound can be purified by recrystallization or column chromatography.

Step 3: Deprotection (Hydrogenolysis)

-

Dissolve the protected this compound in a suitable solvent like ethanol, methanol, or ethyl acetate.

-

Add a palladium on carbon catalyst (5-10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

-

Stir vigorously for 4-12 hours, monitoring the reaction by TLC or HPLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the final product by recrystallization or preparative HPLC.

Characterization of this compound

A comprehensive characterization is crucial to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Characterization Workflow

Caption: Workflow for the characterization of synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for assessing the purity of this compound and for quantitative analysis. Several methods developed for apixaban and its impurities can be adapted.[3][4]

Table 1: HPLC Method Parameters

| Parameter | Recommended Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Phosphate buffer (pH 3.0-4.0) or 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Optimized for separation of starting materials, intermediates, and product |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection | UV at approximately 280 nm |

| Injection Volume | 10-20 µL |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) is recommended for obtaining the exact mass and elemental composition.

Table 2: Mass Spectrometry Data

| Parameter | Expected Value |

| Chemical Formula | C₂₄H₂₃N₅O₄[5] |

| Molecular Weight | 445.47 g/mol [5] |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Expected [M+H]⁺ | m/z 446.1772 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. The spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.

Table 3: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)

| Protons | Expected Chemical Shift (ppm) |

| Aromatic protons | 6.8 - 7.8 |

| -CH₂-CH₂- (piperidone ring) | 1.8 - 2.5 |

| -CH₂- (piperidone ring, adjacent to N) | 3.5 - 3.7 |

| -CH₂- (tetrahydropyridine ring) | 2.9 - 3.3 and 4.0 - 4.2 |

| -NH₂ (carboxamide) | 7.0 - 7.5 (broad singlets) |

| -OH (phenolic) | 9.5 - 10.5 (broad singlet) |

Table 4: Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Atoms | Expected Chemical Shift (ppm) |

| Carbonyl carbons (amide and lactam) | 160 - 175 |

| Aromatic carbons | 115 - 160 |

| Aliphatic carbons | 20 - 60 |

Apixaban Metabolism and the Role of this compound

Understanding the metabolic pathway of apixaban provides context for the importance of its O-desmethylated metabolite. Apixaban is metabolized primarily by cytochrome P450 enzymes, with CYP3A4 being the major contributor.

Caption: Major metabolic pathway of apixaban.

The O-demethylation of apixaban to this compound is a key step, and this metabolite is subsequently sulfated to form this compound sulfate, which is a major circulating metabolite in humans.[2]

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. While a publicly available, detailed synthetic protocol is lacking, the proposed route, based on established apixaban synthesis, offers a viable starting point for researchers. The detailed characterization methodologies, including HPLC, MS, and NMR, provide the necessary tools to confirm the identity and purity of the synthesized compound. This information is invaluable for professionals in drug development and related fields who require a thorough understanding and a reliable source of this critical apixaban metabolite.

References

- 2. data.epo.org [data.epo.org]

- 3. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 503612-76-8|1-(4-Hydroxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide|BLD Pharm [bldpharm.com]

- 5. US20170015663A1 - Process for the preparation of apixaban and intermediates thereof - Google Patents [patents.google.com]

In Vitro Biological Activity of O-Desmethyl Apixaban: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro biological activity of O-Desmethyl apixaban (B1684502), the primary metabolite of the direct Factor Xa (FXa) inhibitor, apixaban. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways and experimental workflows.

Introduction: Apixaban Metabolism and the Role of O-Desmethyl Apixaban

Apixaban is an orally bioavailable, potent, and highly selective, reversible inhibitor of both free and clot-bound Factor Xa.[1] By directly inhibiting FXa at a critical juncture of the intrinsic and extrinsic coagulation pathways, apixaban effectively reduces thrombin generation and subsequent fibrin (B1330869) clot formation.[2]

The primary metabolic pathway for apixaban in humans is O-demethylation, predominantly catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[1][3] This process yields this compound. However, this metabolite is subsequently and rapidly conjugated via sulfation to form this compound sulfate.[4] This sulfated conjugate is the major circulating metabolite of apixaban found in human plasma.[5] Understanding the intrinsic activity of these metabolites is crucial for a comprehensive assessment of apixaban's overall pharmacological profile. After an oral dose, unchanged apixaban remains the major active component in human plasma, with no active circulating metabolites present in significant amounts.[1]

Quantitative Assessment of Biological Activity

The anticoagulant activity of apixaban and its metabolites is primarily determined by their affinity for and inhibition of Factor Xa. The inhibitory constant (K_i_) is a key metric for this interaction, with lower values indicating higher potency. While data for apixaban is well-established, information regarding its metabolites reveals a significant drop in activity following sulfation.

Table 1: Comparative In Vitro Activity of Apixaban and its Metabolites against Human Factor Xa

| Compound | Target | Parameter | Value | Reference |

| Apixaban | Human Factor Xa | K_i_ | 0.08 nM | [5] |

| Human Factor Xa | IC_50_ (Thrombus-associated) | 1.3 nM | [5] | |

| Prothrombinase Complex | K_i_ | 0.62 nM | [5] | |

| This compound Sulfate | Human Factor Xa | K_i_ | 58 µM | [4] |

| This compound | Human Factor Xa | K_i_ | Not available in peer-reviewed literature |

Note: There is a significant lack of publicly available, peer-reviewed data on the intrinsic Factor Xa inhibitory activity of the non-sulfated this compound metabolite. The major circulating metabolite, this compound sulfate, is considered inactive due to its vastly higher K_i_ value compared to the parent compound.[4][5]

Table 2: In Vitro Anticoagulant Effects of Apixaban in Human Plasma

| Assay | Parameter | Value (µM) | Reference |

| Prothrombin Time (PT) | EC_2x_ | 3.6 | [6] |

| Activated Partial Thromboplastin (B12709170) Time (aPTT) | EC_2x_ | 7.4 | [6] |

| HepTest | EC_2x_ | 0.4 | [6] |

EC_2x_: Concentration required to double the clotting time.

Core Signaling Pathway: The Coagulation Cascade

Apixaban exerts its anticoagulant effect by directly targeting Factor Xa, a serine protease that plays a pivotal role in the coagulation cascade. FXa is the component where the intrinsic (contact activation) and extrinsic (tissue factor) pathways converge to initiate the final common pathway of clot formation.

Experimental Protocols for In Vitro Assessment

The in vitro anticoagulant activity of Factor Xa inhibitors like apixaban and its metabolites is evaluated using a panel of standard and specialized coagulation assays.

General Experimental Workflow

The following diagram outlines a typical workflow for the in vitro evaluation of a test compound's effect on plasma coagulation.

Chromogenic Anti-Factor Xa Assay

This assay provides the most accurate and sensitive measure of the direct inhibitory activity of apixaban.[7]

-

Principle: The assay quantifies the amount of active FXa inhibitor in a plasma sample. A known amount of excess FXa is added to the plasma. The inhibitor in the plasma forms a complex with a portion of the added FXa. The residual, unbound FXa then cleaves a chromogenic substrate, releasing a colored compound (e.g., p-nitroaniline). The color intensity is measured spectrophotometrically and is inversely proportional to the concentration of the FXa inhibitor in the sample.[8]

-

Methodology:

-

Sample Preparation: Prepare platelet-poor plasma by double centrifugation of citrated whole blood (e.g., 2500g for 15-20 minutes).[9][10]

-

Calibration: Construct a standard curve using calibrators of known apixaban concentrations. It is critical to use drug-specific calibrators for accurate quantification.[11]

-

Reaction: a. Incubate the test plasma sample (containing the inhibitor) with a reagent containing a constant, excess amount of bovine FXa. b. Add a chromogenic substrate specific for FXa. c. The residual FXa cleaves the substrate, initiating a color change.

-

Detection: Monitor the rate of color change (OD/min) using a coagulometer or spectrophotometer at a specific wavelength (e.g., 405 nm).

-

Quantification: Interpolate the inhibitor concentration in the test sample from the calibration curve.[8]

-

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of coagulation. Its sensitivity to apixaban is highly dependent on the thromboplastin reagent used.[7]

-

Principle: The test measures the time it takes for a clot to form in a plasma sample after the addition of tissue factor (thromboplastin) and calcium.

-

Methodology:

-

Sample Preparation: Use platelet-poor plasma.

-

Incubation: Pre-warm the plasma sample to 37°C.

-

Initiation: Add a pre-warmed thromboplastin-calcium reagent to the plasma sample and simultaneously start a timer.

-

Detection: Record the time in seconds for the formation of a fibrin clot, which can be detected optically or mechanically by a coagulation analyzer.

-

Analysis: The results are reported as the clotting time in seconds. A prolonged PT suggests the presence of an on-therapy or higher concentration of apixaban, but a normal PT does not exclude clinically relevant levels.[11]

-

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the intrinsic and common pathways. It is generally considered insensitive for monitoring apixaban activity at therapeutic concentrations.[11]

-

Principle: The aPTT measures the clotting time of plasma after the addition of a contact activator (e.g., silica, kaolin), a platelet substitute (phospholipid), and calcium.

-

Methodology:

-

Sample Preparation: Use platelet-poor plasma.

-

Activation: Incubate the plasma sample with an aPTT reagent containing a contact activator and phospholipids (B1166683) at 37°C for a specified time (e.g., 3 minutes).[12]

-

Initiation: Add pre-warmed calcium chloride to the mixture and simultaneously start a timer.[12]

-

Detection: Record the time in seconds required for a fibrin clot to form.

-

Analysis: A normal aPTT does not reliably exclude the presence of clinically relevant apixaban concentrations due to the assay's low sensitivity.[11]

-

Conclusion

References

- 1. Apixaban: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apixaban Assay (Anti Xa) [healthcare.uiowa.edu]

- 3. Apixaban Pharmacokinetics and Pharmacodynamics in Subjects with Mild or Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Anti-Xa Assays [practical-haemostasis.com]

- 9. Laboratory Assessment of the Anticoagulant Activity of Apixaban in Patients With Nonvalvular Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hematology.testcatalog.org [hematology.testcatalog.org]

- 11. droracle.ai [droracle.ai]

- 12. linear.es [linear.es]

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantification of O-Desmethyl Apixaban in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of O-Desmethyl apixaban (B1684502), a primary metabolite of the direct Factor Xa inhibitor, apixaban, in human plasma. The protocol outlined below provides a comprehensive workflow from sample preparation to data acquisition, suitable for pharmacokinetic studies and drug metabolism research. The method utilizes solid-phase extraction for sample clean-up and employs a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.

Introduction

Apixaban is an orally bioavailable anticoagulant that acts as a direct inhibitor of Factor Xa.[1] Its metabolism in humans primarily involves O-demethylation, leading to the formation of O-Desmethyl apixaban, which is subsequently sulfated to form this compound sulfate, the major circulating metabolite.[2] Accurate quantification of this metabolite in plasma is crucial for understanding the complete pharmacokinetic profile of apixaban and for assessing its metabolic fate in various patient populations. This document provides a detailed protocol for a validated LC-MS/MS method for the reliable quantification of this compound in human plasma.

Experimental

Materials and Reagents

-

This compound reference standard

-

This compound labeled internal standard (e.g., ¹³C, ²H₇-O-Desmethyl Apixaban)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Human plasma (K₂EDTA)

-

Solid-Phase Extraction (SPE) cartridges

Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient elution

-

Autosampler

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation

A solid-phase extraction (SPE) procedure is employed for the extraction of this compound from human plasma.

Protocol:

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 25 µL of the internal standard working solution.

-

Vortex mix for 10 seconds.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 10 µL into the LC-MS/MS system.

Liquid Chromatography

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm) Mobile Phase A: 0.1% Formic acid in water Mobile Phase B: 0.1% Formic acid in acetonitrile Flow Rate: 0.4 mL/min Gradient Program:

| Time (min) | %B |

| 0.0 | 5 |

| 0.5 | 5 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 5 |

| 5.0 | 5 |

Mass Spectrometry

Ionization Mode: Electrospray Ionization (ESI), Positive Scan Type: Multiple Reaction Monitoring (MRM)

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 446.2 | 231.1 |

| Internal Standard | [To be determined based on available labeled standard] | [To be determined based on available labeled standard] |

Note: The molecular weight of this compound is 445.47 g/mol . The precursor ion is the protonated molecule [M+H]⁺.

Quantitative Data Summary

The following table summarizes the performance characteristics of the LC-MS/MS method for the quantification of this compound in human plasma.

| Parameter | Value |

| Lower Limit of Quantification (LLOQ) | 5.00 ng/mL |

| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |

| Linearity (r²) | > 0.99 |

| Precision (%CV) at LLOQ | < 15% |

| Precision (%CV) at other QC levels | < 10% |

| Accuracy (%Bias) at all QC levels | Within ±15% |

Workflow Diagram

References

Safety Operating Guide

Navigating the Disposal of O-Desmethyl Apixaban: A Guide for Laboratory Professionals

Essential safety and logistical protocols for the proper disposal of O-Desmethyl apixaban (B1684502) are critical for ensuring a safe laboratory environment and regulatory compliance. This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals.

While O-Desmethyl apixaban is not explicitly classified as a "Hazardous Chemical" by the OSHA Hazard Communication Standard, 29 CFR 1910.1200, its disposal requires careful consideration due to its nature as a pharmaceutical-related compound of unknown potency.[1] The recommended approach is to handle it as a hazardous chemical waste to minimize environmental impact and ensure personnel safety. All disposal procedures must comply with federal, state, and local regulations.[2][3][4]

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE), including:

-

Eye Protection: Tightly fitting safety goggles.[1]

-

Hand Protection: Chemical-resistant gloves.[1]

-

Body Protection: A lab coat or other protective clothing.[1]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[5][6]

Step-by-Step Disposal Procedure

The disposal of this compound should follow a systematic process of segregation, containment, labeling, and transfer to a licensed hazardous waste disposal facility.

-

Segregation: this compound waste, whether in solid form or in solution, should be kept separate from other waste streams to prevent unintended chemical reactions.[7]

-

Containerization:

-

Solid Waste: Place solid this compound waste in a dedicated, leak-proof container with a secure screw-on cap.[7][8] The container must be compatible with the chemical.

-

Liquid Waste: Collect liquid waste containing this compound in a sealable, leak-proof container designed for liquid hazardous waste.[8] Do not use food-grade containers.[9]

-

Contaminated Materials: Any items such as gloves, absorbent paper, or pipette tips that have come into contact with this compound should be considered contaminated and disposed of as solid hazardous waste.[8] These should be double-bagged in clear plastic bags for inspection.[8]

-

-

Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.[10]

-

Storage: Store the sealed and labeled waste containers in a designated and secure satellite accumulation area.[7] This area should be away from general laboratory traffic and incompatible chemicals.

-

Disposal: Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company.[1] The recommended method of disposal is incineration in a facility equipped with an afterburner and scrubber.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash. [11]

Quantitative Data Summary

Due to the limited specific data on this compound disposal, the following table summarizes general quantitative guidelines for hazardous waste accumulation in a laboratory setting.

| Parameter | Guideline | Regulatory Citation |

| Maximum Accumulation Time | 90 days from the start of accumulation | [8] |

| Maximum Accumulation Volume | 55 gallons for any single hazardous waste | [8] |

| pH for Drain Disposal (Not Applicable to this compound) | Between 5.5 and 10.5 for approved chemicals | [12] |

Experimental Protocols

There are no specific experimental protocols for the disposal of this compound itself. The disposal procedure is a safety and regulatory compliance protocol. For decontamination of glassware and equipment that has been in contact with this compound, the following protocol should be followed:

-

Initial Rinse: Rinse the glassware or equipment with a suitable solvent in which this compound is soluble. This rinsate must be collected and disposed of as hazardous liquid waste.

-

Secondary Wash: Wash the rinsed equipment with soap and water.

-

Final Rinse: Rinse thoroughly with deionized water.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

References

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. sdmedwaste.com [sdmedwaste.com]

- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]

- 4. danielshealth.com [danielshealth.com]

- 5. fishersci.com [fishersci.com]

- 6. chemos.de [chemos.de]

- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]

- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]

- 9. pfw.edu [pfw.edu]

- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]

- 11. benchchem.com [benchchem.com]

- 12. acs.org [acs.org]

Essential Safety and Logistical Information for Handling O-Desmethyl Apixaban

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of pharmaceutical compounds is paramount. This guide provides essential, immediate safety and logistical information for O-Desmethyl apixaban (B1684502), a metabolite of the anticoagulant Apixaban.

Personal Protective Equipment (PPE)

When handling O-Desmethyl apixaban, a comprehensive approach to personal protection is crucial due to its nature as a pharmaceutical-related compound of unknown potency.[1] The following table summarizes the required PPE.

| PPE Category | Specification | Standard Compliance |

| Eye Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) |

| Hand Protection | Chemically resistant, impervious gloves. Gloves must be inspected prior to use. | EU Directive 89/686/EEC, EN 374 |

| Body Protection | Fire/flame resistant and impervious clothing. | - |

| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. For firefighting, a self-contained breathing apparatus is necessary. | NIOSH/MSHA or EN 149 |

Note: Always wash hands thoroughly after handling the compound, even when gloves are worn.[1]

Operational Plan

A clear operational plan ensures both safety and the integrity of the research.

Handling and Storage

-

Engineering Controls : Handle this compound in a well-ventilated area. Use local exhaust ventilation to control exposure. For powdered forms, measures should be in place to avoid dust formation.

-

Safe Handling Practices :

-

Storage : Store in a tightly closed container in a dry and well-ventilated place. The recommended long-term storage condition is refrigerated (2-8°C).[3]

Emergency Procedures

In the event of an accidental release or exposure, follow these steps:

| Incident | First-Aid Measures | Environmental Precautions | Containment and Clean-up |

| Skin Contact | Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] | Avoid discharge into drains, water courses, or onto the ground.[1] | Keep unnecessary personnel away.[1] Wear appropriate personal protective equipment.[1] Avoid generating dust during clean-up.[1] Sweep up or vacuum the spillage and collect it in a suitable container for disposal.[1] Clean the surface thoroughly to remove residual contamination.[1] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] | ||

| Inhalation | If breathing is difficult, move the person to fresh air and keep them at rest in a comfortable position for breathing. Call a physician if symptoms develop or persist.[1] | ||

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] | ||

| Fire | Use water, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[1] Wear self-contained breathing apparatus for firefighting if necessary.[1] |

Disposal Plan

Proper disposal of this compound and its contaminated packaging is critical to prevent environmental contamination and ensure regulatory compliance.

-

Unused/Expired Material : Excess and expired materials should be offered to a licensed hazardous material disposal company.[1] The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

-

Contaminated Packaging : Dispose of contaminated packaging in the same manner as the unused product.[1]

-

Regulatory Compliance : Ensure that all federal and local regulations regarding the disposal of this material are followed.[1]

Workflow for Handling and Disposal of this compound

References

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.